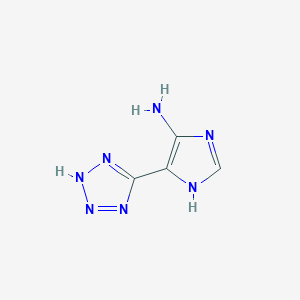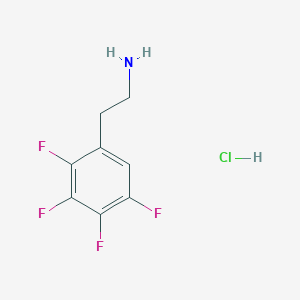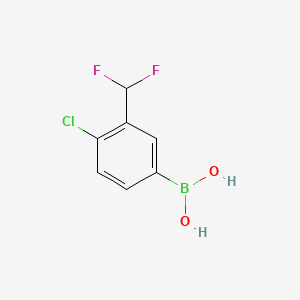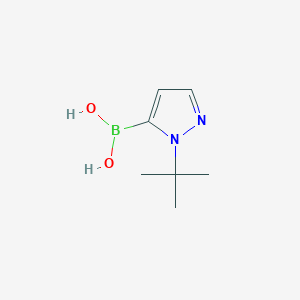
1-Tert-butyl-1H-pyrazole-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-tert-butyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a tert-butyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly functional group tolerant.
Industrial Production Methods: Industrial production of boronic acids, including (1-tert-butyl-1H-pyrazol-5-yl)boronic acid, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boron-containing reduced products.
Substitution: Participation in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in cross-coupling reactions.
Major Products: The major products formed from these reactions include various boronic acid derivatives and coupled products, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(1-tert-butyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-tert-butyl-1H-pyrazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This process leads to the formation of a new carbon-carbon bond, with the boronic acid acting as a nucleophile .
Comparison with Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole ring, used in similar cross-coupling reactions.
Pyrazole-3-boronic acid: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness: (1-tert-butyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of the tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where steric hindrance and electronic effects are crucial .
Properties
Molecular Formula |
C7H13BN2O2 |
|---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
(2-tert-butylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-7(2,3)10-6(8(11)12)4-5-9-10/h4-5,11-12H,1-3H3 |
InChI Key |
BEHICXDUSBYTDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
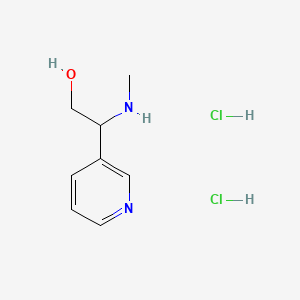
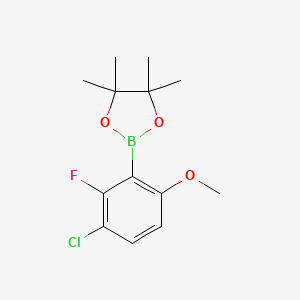
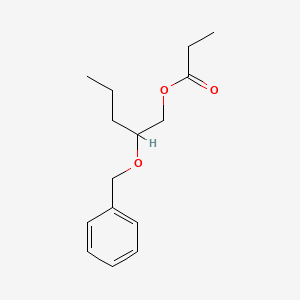
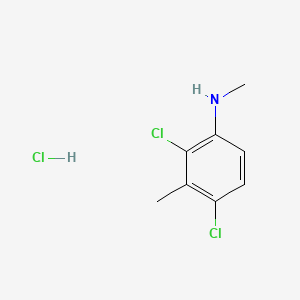
![2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13458088.png)
![[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B13458095.png)
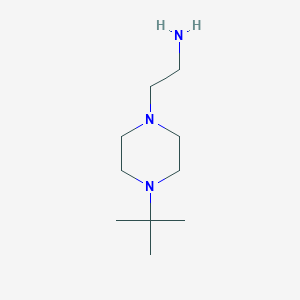
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
